molecular formula C22H29N3O5S B2367650 3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine CAS No. 2309259-15-0

3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine

Cat. No. B2367650
CAS RN: 2309259-15-0
M. Wt: 447.55
InChI Key: COZPRJBOPGZUSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction, while the piperidine ring could be introduced through a cyclization reaction. The sulfonyl group could be added through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings. The pyridazine ring, for example, is a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding or other intermolecular interactions. The piperidine ring is a saturated six-membered ring with one nitrogen atom, which could also participate in similar interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of different functional groups. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water. The presence of multiple ring structures could increase the compound’s stability and rigidity .

properties

IUPAC Name

3-tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-22(2,3)20-6-7-21(24-23-20)30-15-16-8-10-25(11-9-16)31(26,27)17-4-5-18-19(14-17)29-13-12-28-18/h4-7,14,16H,8-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZPRJBOPGZUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine

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